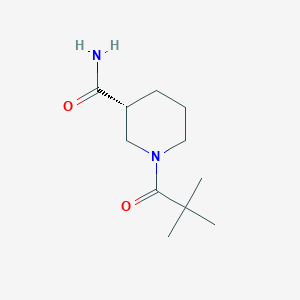

(R)-1-Pivaloylpiperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-1-Pivaloylpiperidin-3-carboxamid ist eine chemische Verbindung mit einer spezifischen Stereochemie, die durch die (R)-Konfiguration gekennzeichnet ist. Diese Verbindung ist ein Derivat von Piperidin, einem sechsgliedrigen Ring mit einem Stickstoffatom. Die Pivaloylgruppe, eine tert-Butylcarbonylgruppe, ist an das Stickstoffatom gebunden, und die Carboxamidgruppe ist am dritten Kohlenstoffatom des Piperidinrings gebunden. Diese Struktur verleiht der Verbindung einzigartige chemische und physikalische Eigenschaften, wodurch sie in verschiedenen Forschungs- und Industriebereichen von Interesse ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-1-Pivaloylpiperidin-3-carboxamid beinhaltet typischerweise die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring kann durch verschiedene Methoden synthetisiert werden, einschließlich der Reduktion von Pyridin oder der Cyclisierung geeigneter Vorläufer.

Einführung der Pivaloylgruppe: Die Pivaloylgruppe kann durch Umsetzen des Piperidins mit Pivaloylchlorid in Gegenwart einer Base wie Triethylamin eingeführt werden. Diese Reaktion erfolgt typischerweise unter milden Bedingungen und ergibt das pivaloylierte Piperidin.

Bildung der Carboxamidgruppe: Die Carboxamidgruppe kann durch Umsetzen des pivaloylierten Piperidins mit einem geeigneten Amin oder Ammoniak in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid) eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von (R)-1-Pivaloylpiperidin-3-carboxamid kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation, Destillation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: (R)-1-Pivaloylpiperidin-3-carboxamid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid. Diese Reaktionen können zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden. Diese Reaktionen können die Carboxamidgruppe in ein Amin oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring. Halogenierung, Nitrierung und Sulfonierung sind gängige Substitutionsreaktionen, die mit geeigneten Reagenzien und Bedingungen durchgeführt werden können.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene (Chlor, Brom), Salpetersäure, Schwefelsäure.

Hauptprodukte, die gebildet werden

Oxidationsprodukte: Oxidierte Derivate des Piperidinrings.

Reduktionsprodukte: Reduzierte Formen der Carboxamidgruppe, wie z. B. Amine.

Substitutionsprodukte: Halogenierte, nitrierte oder sulfonierte Derivate des Piperidinrings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Pivaloylpiperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Pivaloyl Group: The pivaloyl group can be introduced by reacting the piperidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the pivaloylated piperidine.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pivaloylated piperidine with an appropriate amine or ammonia in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of ®-1-Pivaloylpiperidine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: ®-1-Pivaloylpiperidine-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced forms of the carboxamide group, such as amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characteristics

The synthesis of (R)-1-Pivaloylpiperidine-3-carboxamide can be achieved through various methodologies. One notable approach involves the use of isocyanides and carboxylic acids in a three-component reaction, which allows for the efficient construction of complex piperidine derivatives. This method has been shown to yield high diastereoselectivity, which is crucial for developing bioactive compounds .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in inducing senescence-like phenotypes in melanoma cells. A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for their ability to induce cellular senescence and showed promising results. For instance, one compound demonstrated an effective concentration (EC50) of 1.24 μM and an antiproliferative activity (IC50) of 0.88 μM against A375 human melanoma cells . These findings suggest that derivatives of this compound could serve as leads for developing new melanoma therapies.

Antiviral Activity

The structural motifs present in this compound are similar to those found in known antiviral agents. Specifically, pipecolic acid derivatives have been associated with bioactive compounds such as the HIV inhibitor palanivir and the NMDA antagonist selfotel . The synthesis of these derivatives is significant for developing antiviral therapies, particularly those targeting HIV.

Thrombin Inhibition

This compound and its analogs have been explored for their potential as thrombin inhibitors. Thrombin plays a crucial role in blood coagulation, and compounds that can inhibit its activity are valuable in treating thromboembolic disorders. The synthesis pathways involving these piperidine derivatives have been linked to the production of argatroban, a clinically used anticoagulant .

Neurological Applications

The modulation of purinergic receptors by compounds related to this compound suggests potential applications in neurological disorders. Research indicates that selective inhibitors targeting P2Y receptors can influence various neurological pathways, presenting opportunities for developing treatments for conditions such as stroke and other neurodegenerative diseases .

Case Study 1: Anticancer Screening

A study conducted on a library of N-arylpiperidine-3-carboxamide derivatives demonstrated their ability to induce senescence in melanoma cells. The research employed high-throughput screening techniques to identify lead compounds with significant antiproliferative effects. The results indicated that certain modifications to the piperidine structure could enhance biological activity, leading to further investigations into structure-activity relationships .

Case Study 2: Thrombin Inhibition Research

In another investigation focusing on thrombin inhibition, researchers synthesized various pipecolic acid derivatives to evaluate their efficacy against thrombin activity. The study provided insights into how structural variations impact anticoagulant properties, paving the way for developing more effective anticoagulant therapies based on this compound derivatives .

Wirkmechanismus

The mechanism of action of ®-1-Pivaloylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pivaloyl and carboxamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Pivaloylpiperidin-3-carboxamid: Fehlt die (R)-Stereochemie, was zu unterschiedlichen biologischen Aktivitäten und Eigenschaften führen kann.

N-Pivaloylpiperidin: Ähnliche Struktur, aber ohne die Carboxamidgruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.

Piperidin-3-carboxamid: Fehlt die Pivaloylgruppe, was zu unterschiedlichen chemischen und physikalischen Eigenschaften führt.

Einzigartigkeit

(R)-1-Pivaloylpiperidin-3-carboxamid ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl der Pivaloyl- als auch der Carboxamidgruppe einzigartig. Diese Kombination verleiht eine deutliche chemische Reaktivität und biologische Aktivität, wodurch sie zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen wird.

Eigenschaften

Molekularformel |

C11H20N2O2 |

|---|---|

Molekulargewicht |

212.29 g/mol |

IUPAC-Name |

(3R)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 |

InChI-Schlüssel |

AVDUJVVTPFGPDC-MRVPVSSYSA-N |

Isomerische SMILES |

CC(C)(C)C(=O)N1CCC[C@H](C1)C(=O)N |

Kanonische SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.